molecular formula C7H3BrN2O3 B185239 3-Bromo-4-hydroxy-5-nitrobenzonitrile CAS No. 1828-58-6

3-Bromo-4-hydroxy-5-nitrobenzonitrile

Cat. No. B185239
CAS RN: 1828-58-6
M. Wt: 243.01 g/mol
InChI Key: XLWPYAZLXACFKX-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

To a mixture of 5 g (30.5 mmol) of 4-hydroxy-3-nitrobenzonitrile in H2SO4 solution (50 mL of concentrated H2SO4+50 mL of H2O) at 25° C., 7.9 g (47.3 mmol) of potassium bromate were added in small portions cooling the flask with an ice-bath and maintaining the temperature between 25 and 35° C. After the addition was completed, the reaction was stirred at room temperature for 22 h and then filtered. The pale yellow solid was washed with water and dried to give 4.2 g (57%) of the title compound. M.p.: 162-164° C.; 1H NMR (CD3OD) δ 8.54 (d, 1H, J=2.0 Hz, H-6), 8.32 (d, 1H, J=2.0 Hz, H-2); 13C NMR (DMSO-d6) δ 153.9 (C-4), 140.8 (C-2), 138.2 (C-5), 130.1 (C-6), 117.0 (CN), 115.9 (C-3), 101.6 (C-1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Br:13]([O-])(=O)=O.[K+]>OS(O)(=O)=O>[Br:13][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([N+:10]([O-:12])=[O:11])[C:2]=1[OH:1])[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the flask with an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 25 and 35° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The pale yellow solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.